Cumyl dithiobenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

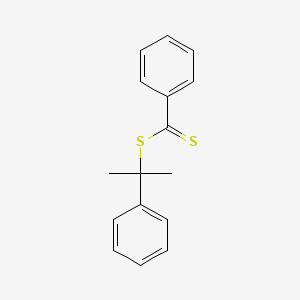

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropan-2-yl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBJYYDWSKDEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453981 | |

| Record name | Cumyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201611-77-0 | |

| Record name | Cumyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cumyl Dithiobenzoate

Introduction: Cumyl dithiobenzoate (CDB) is a prominent chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a type of controlled radical polymerization, the RAFT process enables the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex macromolecular architectures such as block, comb, and star polymers.[1][2] CDB is particularly effective for controlling the polymerization of styrenes and acrylates. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the core properties, experimental protocols, and mechanistic role of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1, providing essential data for its application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate[1] |

| Synonyms | This compound, 2-Phenylpro-2-yl dithiobenzoate[1] |

| CAS Number | 201611-77-0[3] |

| Molecular Formula | C₁₆H₁₆S₂[1] |

| Molecular Weight | 272.43 g/mol [3] |

| Appearance | Dark-purple oil or solid[3][4] |

| Density | 1.125 g/mL at 25 °C[3] |

| Flash Point | 104.4 °C (219.9 °F)[3] |

| Purity (Typical) | ≥99% (HPLC)[3] |

| ¹H NMR Signals | Signals can be assigned in the regions of 1.99, 7.2-7.6, and 7.85 ppm.[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in RAFT polymerization are provided below. Rigorous purification of the RAFT agent is critical, as impurities such as dithiobenzoic acid can significantly retard or inhibit the polymerization process.[5][6]

Synthesis of this compound (CDB)

This protocol describes a common method for synthesizing CDB via the addition of dithiobenzoic acid to α-methylstyrene.[4]

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl)

-

α-methylstyrene

-

Carbon tetrachloride (CCl₄)

-

p-toluenesulfonic acid (catalyst)

-

Silica (B1680970) gel or neutral alumina (B75360) for column chromatography

-

Petroleum ether or hexane (B92381) (eluent)

-

Nitrogen gas atmosphere

Procedure:

-

Preparation of Dithiobenzoic Acid:

-

A Grignard reagent is first prepared by reacting bromobenzene with magnesium turnings in dry diethyl ether under a nitrogen atmosphere.

-

The reaction is initiated, and once complete, the mixture is cooled to 0°C.

-

Carbon disulfide is added dropwise to the Grignard reagent.

-

The reaction is quenched with HCl, yielding crude dithiobenzoic acid as a dark-red brown oil after removal of the ether.[4]

-

-

Reaction with α-methylstyrene:

-

The crude dithiobenzoic acid, α-methylstyrene, carbon tetrachloride, and a small amount of p-toluenesulfonic acid are combined under a nitrogen atmosphere.[4]

-

The mixture is heated at 70°C for approximately 5 hours.[4]

-

Following the reaction, the solvent and any excess monomer are removed using a rotary evaporator.[4]

-

-

Purification:

-

The resulting residue is purified by column chromatography. While silica gel can be used, chromatography on neutral alumina is often recommended to ensure the stability and effectiveness of the final product.[4][5]

-

The purified this compound is obtained as a dark-purple oil.[4] One reported synthesis using this method yielded approximately 3% of the final product.[4]

-

The purified agent should be stored at 4°C in the absence of light to maintain its effectiveness.[5][6]

-

RAFT Polymerization of Styrene (B11656) with CDB

This protocol outlines a standard procedure for the bulk polymerization of styrene using CDB as the RAFT agent and AIBN as the initiator.

Materials:

-

Styrene monomer (inhibitor removed by passing through basic alumina)

-

This compound (CDB)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Ampules or Schlenk tubes

-

Apparatus for freeze-pump-thaw cycles

-

Constant temperature oil bath

-

Chloroform

Procedure:

-

Reaction Setup:

-

Degassing:

-

The contents of the ampule are thoroughly deoxygenated, typically by subjecting the mixture to at least three freeze-pump-thaw cycles.

-

-

Polymerization:

-

Isolation and Analysis:

-

The polymerization is quenched by cooling the ampule in liquid nitrogen.[4]

-

The polymer is dissolved in chloroform, and the monomer conversion is determined gravimetrically.[4]

-

The polymer is recovered by precipitation into methanol and dried under vacuum.[4]

-

The number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) are determined by Size Exclusion Chromatography (SEC).[4] RAFT polymerization using CDB can produce polymers with very narrow polydispersities (Mₙ/Mₙ < 1.2).[4]

-

Mechanism of RAFT Polymerization

The controlling action of this compound in RAFT polymerization is governed by a degenerative chain transfer mechanism. A propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical (the leaving 'R' group from the initial RAFT agent), which can then initiate a new polymer chain. This rapid exchange between active (propagating) and dormant (thiocarbonyl-capped) species allows for controlled chain growth.

Figure 1: The core mechanism of RAFT polymerization using a dithiobenzoate like CDB.

References

- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. uni-pc.gwdg.de [uni-pc.gwdg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cumyl Dithiobenzoate: Structure, Properties, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl dithiobenzoate (CDB) is a highly effective chain transfer agent (CTA) predominantly utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanistic role in controlled radical polymerization. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its applications in the synthesis of well-defined polymers.

Chemical Structure and Identification

This compound is an organic sulfur compound with a distinct dithiobenzoate functional group attached to a cumyl group. This structure is key to its function as a chain transfer agent in RAFT polymerization.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate[1] |

| Synonyms | Benzenecarbodithioic acid 1-methyl-1-phenylethyl ester, Dithiobenzoic acid cumyl ester |

| CAS Number | 201611-77-0[1] |

| Molecular Formula | C₁₆H₁₆S₂[1] |

| SMILES String | CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2[1] |

| InChI Key | KOBJYYDWSKDEGY-UHFFFAOYSA-N[1] |

| InChI | 1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in polymerization reactions.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 272.43 g/mol [1] |

| Appearance | Red to dark red to dark purple powder, lump, or clear liquid |

| Density | 1.125 g/mL at 25 °C |

| Melting Point | 35.0 to 39.0 °C |

| Purity | >98.0% (HPLC) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of dithiobenzoic acid with α-methylstyrene.[2][3]

Materials:

-

Dithiobenzoic acid

-

α-methylstyrene

-

Carbon tetrachloride

-

p-toluenesulfonic acid (catalyst)

-

Petroleum ether

Procedure: [2]

-

Combine dithiobenzoic acid, α-methylstyrene, carbon tetrachloride, and a catalytic amount of p-toluenesulfonic acid in a flask under a nitrogen atmosphere.

-

Heat the mixture at 70°C for 5 hours.

-

After the reaction, remove the solvent and excess monomer using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel using petroleum ether as the eluent.

-

A second purification by column chromatography may be necessary to obtain this compound as a dark-purple oil.

An alternative biphasic synthesis has also been reported, reacting sodium dithiobenzoate with cumyl chloride in a heptane/water system.[3]

Characterization Techniques

¹H and ¹³C NMR are essential for confirming the structure of synthesized this compound. While specific spectral data is dispersed across various sources, typical chemical shifts can be inferred from the structure and related compounds. Real-time NMR has been used to study RAFT polymerizations involving this compound.[4]

IR spectroscopy can be used to identify the characteristic functional groups in this compound. Key vibrational bands to look for include those associated with aromatic C-H bonds, aliphatic C-H bonds, and the C=S bond of the dithioester group.[5][6]

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for analyzing the products of RAFT polymerization.[7] Online microreactor/mass spectrometry has been employed to monitor the kinetics and product formation in dithiobenzoate-mediated RAFT polymerizations in real-time.[8][9]

Mechanism of Action in RAFT Polymerization

This compound is a highly effective chain transfer agent for controlling the polymerization of a variety of monomers, including styrenes and methacrylates.[2][10][11] The RAFT process is a degenerative chain transfer mechanism that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The generally accepted mechanism for RAFT polymerization is depicted below.

References

- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 6. s-a-s.org [s-a-s.org]

- 7. Elucidation of Dithiol-yne Comb Polymer Architectures by Tandem Mass Spectrometry and Ion Mobility Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Cumyl dithiobenzoate CAS number

An In-depth Technical Guide to Cumyl Dithiobenzoate for Researchers and Drug Development Professionals

Introduction

This compound (CDB) is a highly effective chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT polymerization is a form of controlled/"living" radical polymerization that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers.[2][3] While not a therapeutic agent itself, the precision of RAFT polymerization mediated by CDB is of significant interest to drug development professionals for its role in creating advanced drug delivery systems (DDS).[4][5] This guide provides a comprehensive overview of the technical aspects of this compound, including its properties, synthesis, and application in RAFT polymerization for the development of novel polymeric materials.

Physicochemical Properties

This compound is also known by several synonyms, including 2-phenylpropan-2-yl benzodithioate, dithiobenzoic acid cumyl ester, and 1-methyl-1-phenylethyl dithiobenzoate.[6][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 201611-77-0 | [6][8] |

| Molecular Formula | C₁₆H₁₆S₂ | [7][8] |

| Molecular Weight | 272.43 g/mol | [8] |

| Appearance | Red to dark red to dark purple powder, lump, or clear liquid | [6] |

| Melting Point | 35.0 to 39.0 °C | [6] |

| Density | 1.125 g/mL at 25 °C | [7][8] |

| Purity | >98.0% (HPLC) |

Synthesis of this compound

A common synthetic route for preparing this compound involves the addition of dithiobenzoic acid to α-methylstyrene.[9][10] However, this method can result in low yields.[9][11] An alternative and often higher-yield process involves the reaction of a dithiocarboxylic salt with an alkyl compound in a biphasic system.[9]

Experimental Protocol: Synthesis via Biphasic System

This protocol is based on a general method described for preparing dithioesters.[9]

-

Preparation of Sodium Dithiobenzoate Solution : Prepare an aqueous solution of sodium dithiobenzoate.[9]

-

Preparation of Cumyl Chloride : Obtain or synthesize cumyl chloride. This can be achieved by reacting cumene (B47948) with a chlorinating agent. Extract the resulting cumyl chloride into an organic solvent such as heptane (B126788).[9]

-

Neutralization : Neutralize any remaining HCl in the organic phase by adding an excess of anhydrous potassium bicarbonate.[9]

-

Reaction : Add the heptane solution containing cumyl chloride to the aqueous sodium dithiobenzoate solution. The weight ratio of the aqueous phase to the organic phase can range from 95:5 to 5:95.[9]

-

Phase Transfer Catalyst : Add a phase transfer catalyst, such as Aliquat 330 (tricaprylmethylammonium chloride), to the biphasic mixture.[9]

-

Incubation : Stir the mixture under a nitrogen atmosphere for approximately 16 hours.[9]

-

Purification : After the reaction, the organic phase containing this compound is separated. The product can be further purified by column chromatography on silica (B1680970) gel with petroleum ether as the eluent.[11] It has been noted that purification using neutral alumina (B75360) can provide a more stable product.[10]

Application in RAFT Polymerization

This compound is a key reagent in RAFT polymerization, a versatile method for creating polymers with controlled structures.[2][3] The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains.

Mechanism of RAFT Polymerization

The general mechanism of RAFT polymerization is depicted in the diagram below. The process is initiated by a standard radical initiator. The propagating polymer chains add to the RAFT agent (in this case, this compound), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical that can initiate further polymerization. This reversible process allows for the polymer chains to grow at a similar rate, resulting in a low polydispersity index.

Caption: General mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of Styrene (B11656)

The following is a representative protocol for the RAFT polymerization of styrene using this compound.

-

Materials : Styrene (monomer), 2,2'-azobis(isobutyronitrile) (AIBN) (initiator), this compound (RAFT agent), and a suitable solvent (e.g., benzene (B151609) or toluene).[2][11]

-

Preparation : A stock solution is prepared containing the monomer, initiator, and solvent.[2]

-

Reaction Setup : Weighed amounts of this compound are placed into ampoules. An aliquot of the stock solution is added to each ampoule.[2]

-

Degassing : The contents of the ampoules are degassed to remove oxygen, which can terminate the radical polymerization. This is typically done through several freeze-pump-thaw cycles.[2]

-

Polymerization : The sealed ampoules are heated to a specific temperature (e.g., 60-90 °C) to initiate polymerization. The reaction is allowed to proceed for a set amount of time.[2][11]

-

Termination and Isolation : The polymerization is quenched by cooling the ampoules, for instance, in liquid nitrogen. The polymer is then isolated, often by precipitation in a non-solvent like methanol, and dried under vacuum.[2][11]

-

Analysis : The conversion of the monomer is determined gravimetrically. The molecular weight and polydispersity of the resulting polymer are analyzed using Size Exclusion Chromatography (SEC).[11]

Relevance to Drug Development

The primary connection between this compound and drug development lies in its use for synthesizing advanced polymers for drug delivery systems.[4][5] RAFT polymerization allows for the creation of polymers with precise architectures that can be tailored to encapsulate, protect, and deliver therapeutic agents to specific sites in the body.[12]

Caption: Application of CDB in creating drug delivery systems.

Polymers synthesized via RAFT can be designed to be "smart," responding to specific physiological stimuli such as pH or temperature, allowing for triggered drug release. Furthermore, the ability to create block copolymers enables the formation of self-assembling structures like micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.[12]

Conclusion

This compound is a pivotal tool in modern polymer chemistry. Its role as a highly efficient RAFT agent allows for the precise synthesis of polymers with controlled architectures. For researchers and professionals in drug development, understanding the capabilities of this compound and RAFT polymerization is crucial for designing and fabricating the next generation of sophisticated drug delivery systems. The ability to create tailored polymeric carriers holds immense potential for improving the efficacy and safety of therapeutic treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. boronmolecular.com [boronmolecular.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenylpropan-2-yl Benzodithioate | 201611-77-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 2-Phenyl-2-propyl benzodithioate | 201611-77-0 [chemicalbook.com]

- 8. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scialert.net [scialert.net]

- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cumyl Dithiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cumyl dithiobenzoate (CDB), a key reagent in polymer chemistry. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary application as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Core Properties of this compound

This compound is a highly effective chain transfer agent used to mediate controlled radical polymerizations. Its chemical structure and properties are well-characterized, making it a reliable component in the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Citations |

| Molecular Weight | 272.43 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₆S₂ | [1][2][3] |

| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate | [3] |

| Synonyms | 2-Phenylpro-2-yl dithiobenzoate, Dithiobenzoic acid cumyl ester | [1][2][4] |

| CAS Number | 201611-77-0 | [1][2] |

| Appearance | Red to dark purple solid, powder, or oil | [4][5][6] |

| Density | 1.125 g/mL at 25 °C | |

| Melting Point | 35.0 to 39.0 °C | [4] |

| Purity (Typical) | >98% or 99% (by HPLC) | [1][2][4] |

| InChI Key | KOBJYYDWSKDEGY-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(SC(=S)c1ccccc1)c2ccccc2 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

A common method for synthesizing this compound involves the reaction of a dithiobenzoic acid salt with a cumyl halide.

Protocol: Synthesis via Cumyl Chloride and Sodium Dithiobenzoate

-

Preparation of Cumyl Chloride: Cumyl chloride is prepared by reacting cumyl alcohol with concentrated hydrochloric acid. The resulting cumyl chloride is extracted into an organic solvent like heptane (B126788) and neutralized with anhydrous potassium bicarbonate.

-

Preparation of Sodium Dithiobenzoate: A solution of sodium dithiobenzoate is prepared, for instance, by the reaction of phenylmagnesium bromide with carbon disulfide, followed by hydrolysis.

-

Phase-Transfer Reaction: The heptane solution containing cumyl chloride is added to the aqueous solution of sodium dithiobenzoate. A phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 330), is added to the biphasic mixture.

-

Reaction Execution: The mixture is stirred vigorously under a nitrogen atmosphere for approximately 16 hours. The reaction progress is indicated by a color change, where the initially brown aqueous phase becomes light yellow, and the organic phase develops an intense violet color.

-

Work-up and Purification: The organic phase is separated and washed with an aqueous sodium hydroxide (B78521) solution, followed by water. The solvent is removed under reduced pressure to yield a deep violet oil.

-

Chromatographic Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.[5] It has been noted that purification using alumina (B75360) with hexane (B92381) as the eluent can produce a more stable product, as silica gel may introduce impurities that inhibit polymerization.[7]

Standard analytical techniques are employed to confirm the identity, purity, and performance of this compound.

Table 2: Key Analytical Protocols for this compound and RAFT Polymerization

| Technique | Protocol Summary | Citations |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized this compound. A typical assay shows purity greater than 99%. | |

| Size Exclusion Chromatography (SEC) | Measures the number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) of polymers synthesized using CDB. The system is often calibrated with polystyrene or PMMA standards, and THF is a common eluent.[5][8] | [5][8] |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure of the synthesized CDB and can be used to analyze the end-groups of polymers to verify the success of the RAFT polymerization process.[5][7] | [5][7] |

| Gravimetric Analysis | Used to determine monomer conversion during polymerization reactions by measuring the mass of the recovered polymer after a specific reaction time.[5][8] | [5][8] |

Application in RAFT Polymerization

This compound is a premier chain transfer agent for RAFT polymerization, a versatile method for producing polymers with well-defined architectures.[7][9] It provides excellent control over the polymerization of various monomers, particularly styrene (B11656) and acrylates.[5][10]

The RAFT process involves a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species. This equilibrium allows for the controlled growth of polymer chains, resulting in low polydispersity indices (typically below 1.5).[9][10]

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylpropan-2-yl Benzodithioate | 201611-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Cumyl Dithiobenzoate

This technical guide provides a comprehensive overview of the core physical properties of this compound (CDB), a widely utilized chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information presented herein is intended to support research and development activities where the precise control of polymerization is critical.

General Physicochemical Properties

This compound is a dithioester that plays a crucial role as a mediating agent in controlled radical polymerizations. Its effectiveness is intrinsically linked to its chemical structure and physical characteristics. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆S₂ | [1] |

| Molecular Weight | 272.43 g/mol | |

| Appearance | Solid | |

| Density | 1.125 g/mL at 25 °C | |

| Flash Point | 104.4 °C |

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization and purity assessment of this compound. The following sections detail its signature spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table of ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.9 | s | 6H | Methyl protons (-C(CH₃)₂) |

| ~7.2-7.6 | m | 8H | Aromatic protons |

| ~7.85 | d | 2H | Aromatic protons |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[2][3]

Table of ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~27.8 | Methyl carbons (-C(CH₃)₂) |

| ~59.2 | Quaternary carbon (-C(CH₃)₂) |

| ~126.5 - 128.8 | Aromatic carbons |

| ~137.1 | Aromatic carbon (ipso) |

| ~144.0 | Aromatic carbon (ipso) |

| ~233.1 | Thiocarbonyl carbon (C=S) |

Note: These are characteristic chemical shifts for a closely related compound, cumyl phenyldithioacetate, and are expected to be similar for this compound.[2]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by the presence of the thiocarbonyl group.

Table of UV-Vis Absorption Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~310 nm | Not specified | π-π* of the C=S group |

Note: The absorption maximum is characteristic of the dithiobenzoate end-group.[4][5]

Infrared (IR) Spectroscopy

While specific IR spectra for this compound are not detailed in the provided search results, the expected characteristic absorption bands can be predicted based on its functional groups.

Table of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2800 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1200-1050 | C=S stretch |

| ~750-690 | Aromatic C-H out-of-plane bend |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental procedures.

Synthesis and Purification of this compound

A common synthetic route involves the addition of dithiobenzoic acid to α-methylstyrene.[6]

References

- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]

Stability and Storage of Cumyl Dithiobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cumyl dithiobenzoate (CDB), a widely used chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Understanding the stability profile of CDB is critical for its effective use in the synthesis of well-defined polymers for research, and drug delivery applications. This document outlines the factors influencing its degradation, provides recommended storage and handling procedures, and details experimental protocols for assessing its stability.

Introduction to this compound and its Importance

This compound (CDB) is a highly effective chain transfer agent for controlling the polymerization of a wide range of monomers, particularly styrenes and acrylates. Its ability to mediate living radical polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. These well-defined polymers are of significant interest in the field of drug development for applications such as drug delivery vehicles, functional excipients, and biomedical coatings. The purity and stability of the RAFT agent are paramount to achieving the desired control over the polymerization process. Impurities or degradation products can lead to induction periods, retardation of the polymerization rate, and loss of control over the final polymer characteristics.

Factors Affecting the Stability of this compound

The stability of this compound is primarily influenced by temperature, light, and the presence of oxygen.

Thermal Stability

This compound is known to be thermally labile, particularly at elevated temperatures. The primary thermal degradation pathway involves a reversible retro-addition-fragmentation reaction, yielding α-methylstyrene and dithiobenzoic acid (DTBA).[1][2] This decomposition can become significant at temperatures used for some RAFT polymerizations (e.g., >100 °C). While this decomposition may only have a minor effect on the polymerization of styrene (B11656) at 120°C, the formation of DTBA, a known inhibitor/retarder, can negatively impact the control of the polymerization.[1][3] It is noteworthy that other dithioesters, such as 1-phenylethyl dithiobenzoate, have demonstrated greater thermal stability.[1]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound.[2] Dithioesters, in general, can undergo photolytic cleavage of the C-S bond, leading to the formation of radical species.[4][5] The photolytic stability of RAFT agents is dependent on the structure of the R-group.[4] For dithiobenzoates, UV photolysis can result in poor end-group fidelity in the resulting polymers due to side reactions.[5]

Oxidative Stability

While specific quantitative data on the oxidative degradation of this compound is limited in the reviewed literature, it is generally recommended that RAFT agents be stored under an inert atmosphere to prevent slow oxidation by air.[3] The thiocarbonylthio group is susceptible to oxidation, which can lead to the formation of byproducts that may interfere with the polymerization process.

Quantitative Stability Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the degradation kinetics of this compound under a systematic variation of storage conditions (temperature, light exposure, atmosphere, and solvent). To ensure the highest quality and reproducibility of RAFT polymerization, it is recommended that users perform their own stability assessments, particularly if the RAFT agent is to be stored for extended periods or under conditions that deviate from the general recommendations. The following table provides a template for the type of data that should be collected in such a study.

| Condition | Temperature (°C) | Atmosphere | Solvent | Time (days) | Purity (%) | Degradation Products Detected |

| Recommended | 4 | Inert (Argon/Nitrogen) | Solid State | 0 | >98% | None |

| 30 | ||||||

| 90 | ||||||

| 180 | ||||||

| Ambient | 25 | Air | Solid State | 0 | >98% | None |

| 7 | ||||||

| 30 | ||||||

| 90 | ||||||

| Elevated Temp | 40 | Inert (Argon/Nitrogen) | Solid State | 0 | >98% | None |

| 1 | ||||||

| 7 | ||||||

| 30 | ||||||

| Light Exposure | 25 | Air | In Solution (e.g., Dioxane) | 0 | >98% | None |

| 1 | ||||||

| 7 |

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, this compound should be stored at low temperatures, with recommendations typically ranging from 2-8°C to -20°C .[3]

-

Protection from Light: The material should be stored in an amber vial or otherwise protected from light to prevent photolytic degradation.[3]

-

Inert Atmosphere: To minimize oxidative degradation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen), especially if it is to be stored for an extended period.

-

Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.

HPLC Method for Purity and Degradation Analysis

Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound and its primary degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (optional, for improving peak shape)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

-

Start with a composition of 50:50 (Acetonitrile:Water).

-

Linearly increase the acetonitrile concentration to 95% over 15 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to the initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: The thiocarbonylthio group of dithiobenzoates has a strong absorbance in the visible region (around 500 nm) and the UV region. Monitoring at a wavelength in the visible region can provide selectivity, while a lower UV wavelength (e.g., 280 nm) can be used to detect both the parent compound and its aromatic degradation products.

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

-

For stability testing, store aliquots of the stock solution or solid material under the desired conditions.

-

At each time point, dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The purity of this compound can be determined by calculating the peak area percentage.

-

The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

-

Quantification of the parent compound and degradation products can be achieved by creating calibration curves with certified reference standards.

NMR Spectroscopy for Structural Confirmation and Quantification

Objective: To use ¹H NMR spectroscopy to monitor the degradation of this compound and identify its degradation products.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher).

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a known concentration and non-overlapping signals).

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

-

Add approximately 0.7 mL of the deuterated solvent.

-

Ensure the sample is fully dissolved.

NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for quantitative analysis.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).

Data Analysis:

-

The degradation of this compound can be monitored by the decrease in the integral of its characteristic proton signals (e.g., the methyl protons of the cumyl group) relative to the integral of the internal standard.

-

The formation of α-methylstyrene can be identified by the appearance of its characteristic vinylic proton signals.

-

The formation of dithiobenzoic acid can be more challenging to observe directly by ¹H NMR due to the acidic proton, but its presence can be inferred from the corresponding decrease in the parent compound.

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathway of this compound, a typical experimental workflow for a stability study, and a decision tree for appropriate storage conditions.

References

The Core Mechanism of Cumyl Dithiobenzoate in RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of cumyl dithiobenzoate (CDB) in Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. This living radical polymerization technique offers precise control over polymer molecular weight, architecture, and functionality, making it a valuable tool in the development of advanced materials for scientific research and drug delivery applications.

Introduction to RAFT Polymerization with this compound

Reversible Addition-Fragmention chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that utilizes a chain transfer agent (CTA), also known as a RAFT agent, to mediate the polymerization process. This compound (CDB) is a commonly used dithioester-based RAFT agent, particularly effective for controlling the polymerization of monomers like styrene (B11656) and acrylates. The general structure of a thiocarbonylthio compound used as a RAFT agent is shown in Figure 1.

The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). This level of control is achieved through a degenerative chain transfer mechanism, where the growing polymer chains are reversibly deactivated by the RAFT agent.

The Step-by-Step Mechanism of this compound in RAFT Polymerization

The mechanism of RAFT polymerization mediated by this compound can be broken down into several key stages: initiation, pre-equilibrium, re-initiation, main equilibrium, and termination.

Initiation

The polymerization is initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate initiating radicals (I•). These radicals then react with a monomer unit (M) to form a propagating radical (Pn•).

Pre-equilibrium: The Role of the Initial RAFT Agent

The propagating radical (Pn•) adds to the thiocarbonyl group of the this compound RAFT agent. This addition reaction forms an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, fragmenting to form a polymeric RAFT agent and a new radical, the cumyl radical (R•).

Re-initiation

The expelled cumyl radical (R•) then reacts with a monomer unit to initiate the growth of a new polymer chain. For the polymerization to be well-controlled, the rate of this re-initiation should be comparable to or faster than the rate of propagation.

Main Equilibrium: The Heart of Controlled Polymerization

This is the core of the RAFT process, where the majority of the polymer chains are in a dormant state as polymeric RAFT agents. A dynamic equilibrium is established between the active (propagating radicals) and dormant species through the continuous addition of propagating radicals to the polymeric RAFT agent and fragmentation of the resulting intermediate radical. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Termination

As with any radical polymerization, termination reactions can occur, primarily through the combination or disproportionation of two radicals. However, in a well-controlled RAFT polymerization, the concentration of radicals is kept low, minimizing the contribution of termination reactions and preserving the "living" nature of the polymer chains.

Visualizing the Mechanism: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in RAFT polymerization with this compound.

Caption: Overall RAFT Polymerization Mechanism.

Caption: Pre-equilibrium in CDB-mediated RAFT.

Caption: Main equilibrium in CDB-mediated RAFT.

Quantitative Data: Kinetic Parameters

The success of a RAFT polymerization is governed by the rates of the various reactions involved. The following table summarizes key kinetic parameters for the RAFT polymerization of styrene mediated by this compound.

| Parameter | Symbol | Value | Monomer | Temperature (°C) | Reference |

| Addition Rate Coefficient (Pre-equilibrium) | k_add | ~3.5 x 10^5 L mol⁻¹ s⁻¹ | Styrene | 60 | [1] |

| Fragmentation Rate Coefficient (Pre-equilibrium) | k_frag | - | Styrene | - | - |

| Addition Rate Coefficient (Main equilibrium) | K_add (kβ) | ~5 x 10^5 L mol⁻¹ s⁻¹ | Styrene | 60 | [1] |

| Fragmentation Rate Coefficient (Main equilibrium) | K_frag (k-β) | ~3 x 10⁻² s⁻¹ | Styrene | 60 | [1] |

| Equilibrium Constant (Main equilibrium) | K | 1.6 x 10⁷ L mol⁻¹ | Styrene | 60 | [1] |

Experimental Protocols

A well-defined experimental protocol is crucial for achieving controlled polymerization. The following provides a general procedure for the bulk polymerization of styrene using this compound as the RAFT agent and AIBN as the initiator.

Materials

-

Styrene (monomer), freshly distilled to remove inhibitors.

-

This compound (CDB) (RAFT agent).

-

Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

-

An appropriate solvent (e.g., benzene (B151609) or toluene), if not a bulk polymerization.

-

Schlenk flask or ampoule.

-

Nitrogen or argon source for deoxygenation.

-

Oil bath for controlled heating.

Synthesis and Purification of this compound

The purity of the RAFT agent is critical, as impurities can significantly inhibit or retard the polymerization.[2] CDB can be synthesized through various methods, and purification is typically performed using column chromatography. It has been shown that purification using alumina (B75360) with hexane (B92381) as the eluent is effective.[2]

Polymerization Procedure

-

Preparation of the Reaction Mixture: In a Schlenk flask or ampoule, the desired amounts of styrene, this compound, and AIBN are combined. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the rate of polymerization. A typical ratio might be [Styrene]:[CDB]:[AIBN] = 200:1:0.2.

-

Deoxygenation: The reaction mixture is thoroughly deoxygenated to remove oxygen, which can act as a radical scavenger and inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for an extended period.

-

Polymerization: The sealed reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for the specified reaction time.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them for monomer conversion (e.g., by ¹H NMR or gravimetry) and molecular weight and dispersity (by size exclusion chromatography, SEC).

-

Termination and Isolation: The polymerization is typically quenched by rapid cooling and exposure to air. The polymer is then isolated, often by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Caption: Experimental workflow for RAFT polymerization.

Conclusion

This compound is a highly effective RAFT agent for the controlled polymerization of a range of monomers, enabling the synthesis of well-defined polymers with complex architectures. A thorough understanding of the underlying mechanism, including the key equilibria and the role of the RAFT agent, is essential for designing and executing successful RAFT polymerizations. By carefully controlling the experimental parameters and ensuring the purity of the reagents, researchers can leverage the power of CDB-mediated RAFT to create novel materials for a wide array of applications in science and medicine.

References

The Role of Cumyl Dithiobenzoate as a Chain Transfer Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cumyl dithiobenzoate (CDB) and its critical role as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This document will delve into the core principles of CDB-mediated RAFT, present key quantitative data, offer detailed experimental protocols, and visualize the underlying mechanisms.

Introduction to this compound in RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (polydispersity). At the heart of this process is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for controlled polymer growth.

This compound (CDB) is a highly effective CTA for the polymerization of a variety of monomers, particularly styrenes and acrylates. Its efficacy stems from the favorable kinetics of the addition-fragmentation process, enabling a high degree of control over the polymerization. The structure of CDB, featuring a cumyl leaving group (R) and a dithiobenzoate stabilizing group (Z), is optimized for mediating the polymerization of these monomer families.

The Mechanism of RAFT Polymerization Mediated by this compound

The generally accepted mechanism of RAFT polymerization proceeds through a series of steps involving initiation, reversible chain transfer, reinitiation, and propagation, all superimposed on a conventional free-radical polymerization. The key to the controlled nature of RAFT lies in the reversible addition-fragmentation equilibrium.

The process begins with the decomposition of a standard radical initiator. The resulting radicals react with monomer to form propagating chains (Pn•). These propagating radicals then add to the C=S bond of the CDB molecule to form an intermediate radical. This intermediate can then fragment, either returning to the starting species or, more productively, forming a dormant polymeric RAFT agent (Macro-CTA) and a new radical (the cumyl radical, R•). This new radical then initiates the polymerization of further monomer, creating a new propagating chain. A rapid equilibrium is established where the majority of polymer chains are in the dormant state, ensuring that all chains grow at a similar rate.

Quantitative Data

The effectiveness of a RAFT agent is determined by its chain transfer constant (Ctr) and the equilibrium constants of the addition-fragmentation steps. Below is a summary of key quantitative data for CDB in the polymerization of styrene (B11656) and methyl acrylate.

Table 1: Chain Transfer and Equilibrium Constants for this compound

| Monomer | Temperature (°C) | Ctr | K (L mol-1) | Reference |

| Styrene | 60 | ~3.5 x 105 | 1.6 x 107 | [1] |

| Styrene | 30 | - | 7.3 x 106 | [2] |

| Methyl Acrylate | 80 | - | 1.2 x 104 | [3] |

Ctr = ktr/kp, where ktr is the chain transfer rate constant and kp is the propagation rate constant. K = kadd/kβ, where kadd is the addition rate constant and kβ is the fragmentation rate constant.

Table 2: Kinetic Parameters for this compound Mediated RAFT Polymerization of Styrene at 60°C

| Parameter | Value | Unit | Reference |

| Addition rate coefficient (kadd) | ~5.6 x 105 | L mol-1 s-1 | [4] |

| Fragmentation rate coefficient (kβ) | ~2.7 x 10-1 | s-1 | [4] |

| Transfer rate coefficient to CDB (ktr) | ~2.2 x 105 | L mol-1 s-1 | [4] |

Experimental Protocols

Synthesis and Purification of this compound (CDB)

The purity of the RAFT agent is crucial for achieving a well-controlled polymerization. Impurities can lead to inhibition periods and loss of control over the molecular weight distribution.[5]

Materials:

-

Phenylmagnesium bromide (in diethyl ether)

-

Carbon disulfide (CS2)

-

α-Methylstyrene

-

Hydrochloric acid (HCl)

-

Heptane or Hexane

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel or neutral alumina (B75360) for column chromatography

Procedure:

-

Synthesis of Dithiobenzoic Acid: A solution of phenylmagnesium bromide in diethyl ether is added dropwise to a stirred solution of carbon disulfide in diethyl ether at a low temperature (e.g., 0°C). The reaction mixture is then quenched with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dithiobenzoic acid as a dark red oil.

-

Addition to α-Methylstyrene: The crude dithiobenzoic acid is dissolved in a minimal amount of a suitable solvent like heptane. An excess of α-methylstyrene is added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

-

Purification: The resulting dark purple oil is washed with an aqueous sodium hydroxide solution to remove any unreacted dithiobenzoic acid.[6] The organic layer is then washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated. For high purity, the product should be purified by column chromatography on silica gel or neutral alumina using a non-polar eluent such as hexane.[5] The purified CDB is a dark purple oil.

General Procedure for RAFT Polymerization of Styrene using CDB

Materials:

-

Styrene (monomer), freshly distilled to remove inhibitor

-

This compound (CDB) (RAFT agent)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

An appropriate solvent (e.g., toluene, benzene, or bulk polymerization)

-

Schlenk flask or ampoule

-

Nitrogen or Argon source

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask, the desired amounts of styrene, CDB, and AIBN are dissolved in the solvent (if not a bulk polymerization). The molar ratio of monomer to CDB will determine the target molecular weight, and the ratio of CDB to initiator will influence the rate of polymerization and the "livingness" of the polymer chains.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical polymerization.

-

Polymerization: The flask is then placed in a preheated oil bath or heating block at the desired temperature (e.g., 60-110°C) and stirred.[7][8]

-

Sampling and Quenching: Samples can be taken at different time intervals to monitor the conversion and evolution of molecular weight. The polymerization is quenched by rapid cooling (e.g., immersing the flask in an ice bath) and exposing the mixture to air.

-

Isolation of the Polymer: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Polymer Characterization

4.3.1. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

-

Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in a suitable solvent, typically the GPC eluent (e.g., tetrahydrofuran (B95107) (THF) or toluene). The solution should be filtered through a syringe filter (e.g., 0.22 or 0.45 µm) before injection.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene standards).[2]

-

Analysis: The elution profile of the polymer sample is compared to the calibration curve to determine its molecular weight characteristics. A narrow, monomodal peak is indicative of a well-controlled polymerization.[9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for determining the monomer conversion and confirming the structure of the polymer, including the presence of end-groups from the RAFT agent.

-

Sample Preparation: A small amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl3).

-

Analysis:

-

Monomer Conversion: The conversion can be calculated by comparing the integration of a characteristic monomer proton signal with that of a polymer proton signal.

-

Polymer Structure: The spectrum will show characteristic signals for the polymer backbone and potentially for the end-groups derived from the CDB and the initiator.[4][10]

-

Applications in Drug Development and Materials Science

The ability to synthesize well-defined polymers using CDB-mediated RAFT has significant implications for drug development and materials science. This control allows for the creation of:

-

Drug Delivery Vehicles: Block copolymers with hydrophilic and hydrophobic segments can self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.

-

Bioconjugates: Polymers with specific end-groups can be synthesized and subsequently conjugated to proteins, peptides, or other biomolecules.

-

Functional Materials: Polymers with tailored properties for applications such as hydrogels, coatings, and advanced materials can be precisely engineered.

Conclusion

This compound is a versatile and highly efficient chain transfer agent for RAFT polymerization, offering excellent control over the synthesis of a wide range of polymers. A thorough understanding of the RAFT mechanism, coupled with precise experimental execution, including the synthesis and purification of the CTA, is essential for achieving the desired polymer characteristics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of CDB-mediated RAFT in their respective fields.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cumyl Dithiobenzoate: A Technical Guide for Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl dithiobenzoate (CDB) is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2][3] Its versatility with a range of monomers, particularly styrenics and acrylates, has made it a valuable tool in academic research and for specialized industrial applications, including the development of novel drug delivery systems.[4][5][6] This technical guide provides an in-depth overview of the core principles of CDB-mediated RAFT polymerization, including its mechanism, experimental protocols, and key quantitative data.

Core Principles and Mechanism

RAFT polymerization mediated by CDB operates via a degenerative chain transfer mechanism, allowing for the controlled growth of polymer chains. The process involves a series of equilibria that confer a "living" character to the radical polymerization. The generally accepted mechanism is outlined below.

The RAFT Polymerization Cycle

The RAFT process can be broken down into several key steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating radical (P•).

-

Chain Transfer: The propagating radical adds to the thiocarbonyl group of the CDB, forming a dormant intermediate radical.

-

Fragmentation: This intermediate radical can fragment, either reforming the original propagating radical or, more importantly, releasing the cumyl radical (R•) and forming a polymeric RAFT agent.

-

Re-initiation: The expelled cumyl radical then initiates the polymerization of another monomer, starting a new propagating chain.

-

Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant (thiocarbonyl-capped) polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a low polydispersity index (PDI).

Experimental Protocols

A successful RAFT polymerization requires careful consideration of the reaction components and conditions. The following provides a generalized protocol for the CDB-mediated polymerization of a vinyl monomer.

Materials

-

Monomer (e.g., Styrene (B11656), Methyl Methacrylate)

-

This compound (CDB)

-

Radical Initiator (e.g., AIBN, V-50)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

General Polymerization Procedure

Detailed Steps:

-

Preparation: The monomer is typically purified to remove inhibitors.

-

Reaction Setup: The monomer, CDB, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to CDB will determine the target molecular weight, while the initiator concentration will influence the rate of polymerization.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is commonly achieved through several freeze-pump-thaw cycles.

-

Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is carried out under an inert atmosphere.

-

Monitoring: Aliquots can be taken at various time points to monitor the progress of the polymerization, including monomer conversion (determined by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (determined by size exclusion chromatography - SEC).

-

Termination: The polymerization is quenched by cooling the reaction mixture and exposing it to air.

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent to remove unreacted monomer and other small molecules.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CDB-mediated RAFT polymerization.

Table 1: Polymerization of Styrene with this compound

| Temperature (°C) | [CDB] (mol L⁻¹) | Pressure (bar) | Monomer Conversion (%) | PDI (Mw/Mn) | Reference |

| 120 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |

| 150 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |

| 180 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |

| 30 | - | - | - | - | [9][10] |

| 70 | - | - | - | - | [11] |

| 84 | - | - | - | - | [11] |

Table 2: Polymerization of Other Monomers with this compound

| Monomer | Initiator | Temperature (°C) | Solvent | PDI (Mw/Mn) | Reference |

| Methyl Methacrylate (MMA) | AIBN | 60 | Benzene | < 1.2 | [2] |

| 2-Hydroxyethyl Methacrylate (HEMA) | AIBN | 60 | DMF | - | [12] |

| Methyl Acrylate (MA) | - | 80 | Bulk | - | [13] |

| tert-Butyl α-(hydroxymethyl)acrylate ether dimer | AIBN | 70 | Xylene | "Relatively low" | [1] |

Key Considerations and Troubleshooting

-

Purity of CDB: Impurities in this compound, such as dithiobenzoic acid, can lead to inhibition or retardation of the polymerization.[1][12] Purification by column chromatography on alumina (B75360) is often recommended.[1]

-

Choice of Initiator: The initiator should be chosen based on the desired reaction temperature and its half-life. The ratio of CTA to initiator is crucial for controlling the polymerization and minimizing termination events.

-

Retardation: Rate retardation is a known phenomenon in some RAFT polymerizations, including those mediated by CDB.[7][8] This effect can be influenced by temperature, with higher temperatures sometimes reducing retardation.[7][8]

-

Monomer Suitability: CDB is particularly effective for controlling the polymerization of "more activated" monomers like styrene and acrylates. For "less activated" monomers, a different RAFT agent may be more suitable.

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled architectures makes CDB-mediated RAFT polymerization a valuable tool in drug delivery research.[5][6][14] For instance, block copolymers with hydrophilic and hydrophobic segments can be synthesized to form micelles or nanoparticles for drug encapsulation.[5] Furthermore, the thiocarbonylthio end-group of the RAFT-synthesized polymer can be further functionalized, allowing for the attachment of targeting ligands or therapeutic agents.[15] The synthesis of polymer nanospheres for drug delivery has been demonstrated using CDB as a macro-RAFT agent.[5]

Conclusion

This compound is a robust and versatile RAFT agent that enables the synthesis of a wide range of well-defined polymers. A thorough understanding of the underlying mechanism, careful execution of experimental protocols, and consideration of key parameters such as reagent purity and reaction conditions are essential for achieving optimal control over the polymerization process. The ability to produce polymers with precise control over their molecular architecture opens up numerous possibilities for the development of advanced materials, particularly in the field of drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newhaven.edu [newhaven.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uni-pc.gwdg.de [uni-pc.gwdg.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Polymer Architectures: An In-depth Technical Guide to Cumyl Dithiobenzoate-Mediated RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of cumyl dithiobenzoate (CDB) as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the discovery and synthesis of novel polymers. This document details the underlying mechanisms, provides explicit experimental protocols, and presents quantitative data to empower researchers in designing and executing controlled polymerization reactions for a variety of applications, including drug delivery.

Introduction to RAFT Polymerization with this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] At the heart of the RAFT process is a thiocarbonylthio compound, the RAFT agent, which mediates the polymerization via a degenerative chain transfer mechanism.[1]

This compound (CDB) is a widely utilized dithioester-based RAFT agent, particularly effective for controlling the polymerization of 'more-activated' monomers (MAMs) such as styrenes and acrylates.[2][3] Its primary role is to reversibly deactivate propagating polymer chains, ensuring that all chains grow at a similar rate, leading to a well-defined final polymer product. The purity of CDB is crucial, as impurities can lead to inhibition or retardation of the polymerization process.[4]

The Mechanism of CDB-Mediated RAFT Polymerization

The RAFT polymerization process mediated by this compound involves several key steps, beginning with a standard radical initiation, followed by a reversible chain transfer process that establishes a dynamic equilibrium between active and dormant polymer chains.

A visual representation of the core RAFT mechanism is provided below:

Caption: The core mechanism of RAFT polymerization.

Experimental Protocols

A generalized experimental workflow for performing a CDB-mediated RAFT polymerization is outlined below. Specific quantities and conditions should be optimized for the target polymer.

Caption: A typical experimental workflow for RAFT polymerization.

Materials and Reagents

-

Monomer: e.g., Styrene (B11656) (St), Methyl Methacrylate (MMA), Methyl Acrylate (B77674) (MA). Monomers should be purified to remove inhibitors.

-

RAFT Agent: this compound (CDB).

-

Initiator: e.g., Azobisisobutyronitrile (AIBN).

-

Solvent: e.g., Benzene (B151609), Toluene, Dioxane. Solvents should be of high purity and deoxygenated.

Detailed Protocol for Polystyrene Synthesis

This protocol is adapted from literature procedures for the synthesis of polystyrene using CDB.[5]

-

Preparation of Stock Solution: A stock solution of styrene (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) is prepared in a suitable solvent like benzene (e.g., 5 mL).

-

Reaction Setup: In a Schlenk tube or similar reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.03 to 0.3 wt% relative to styrene).[5]

-

Addition of Reactants: An aliquot of the stock solution (e.g., 2 mL) is added to the reaction vessel containing the CDB.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved by performing at least three freeze-pump-thaw cycles.

-

Polymerization: The sealed reaction vessel is then immersed in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) to initiate polymerization.[5] The reaction is allowed to proceed for a predetermined time.

-

Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

-

Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Quantitative Data and Performance

The effectiveness of CDB in controlling polymerization is evident from the resulting polymer characteristics. The following tables summarize representative data from the literature, showcasing the influence of reaction parameters on the final polymer properties.

Effect of CDB Concentration on Polystyrene Synthesis

The concentration of the RAFT agent relative to the monomer is a critical factor in controlling the molecular weight of the resulting polymer.[5]

| [CDB]₀/[St]₀ (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (x 10⁴ g/mol ) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) |

| 0.3 | 70 | 8 | 39.9 | 4.8 | 4.4 | 1.17 |

| 0.03 | 70 | 8 | 39.9 | 46.5 | 33.3 | 1.40 |

Data adapted from reference[5].

As shown in the table, a lower initial concentration of CDB leads to the formation of higher molecular weight polystyrene, with a corresponding increase in the polydispersity index.[5]

Effect of Temperature and Time on Polystyrene Synthesis

Temperature and reaction time also play significant roles in the polymerization process, affecting both the rate of polymerization and the degree of control.[5]

| [CDB]₀/[St]₀ (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (x 10⁴ g/mol ) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) |

| 0.3 | 60 | 8 | 25.8 | 3.5 | 3.0 | 1.15 |

| 0.3 | 70 | 8 | 39.9 | 4.8 | 4.4 | 1.17 |

| 0.3 | 80 | 8 | 64.7 | 7.9 | 5.2 | 1.53 |

| 0.3 | 70 | 4 | 24.5 | 3.2 | 2.8 | 1.12 |

| 0.3 | 70 | 12 | 51.2 | 6.0 | 4.9 | 1.23 |

Data adapted from reference[5].

Increasing the temperature generally leads to higher monomer conversion but can also result in a slight loss of control, as indicated by the broader PDI at 80 °C.[5] Similarly, longer reaction times lead to higher molecular weights and conversions.[5]

CDB-Mediated Polymerization of Methyl Acrylate

This compound is also effective for the controlled polymerization of acrylates. The following data is from a study on the bulk polymerization of methyl acrylate (MA) at 80 °C.[6]

| [CDB] (mol L⁻¹) | Conversion (X) | Mₙ ( g/mol ) | Mₙ ( g/mol ) |

| 1.5 x 10⁻² | 0.6 | ~10,000 | ~12,000 |

| 5.0 x 10⁻² | 0.6 | ~3,000 | ~3,500 |

Data estimated from graphical representations in reference[6].

Synthesis of Block Copolymers

A key advantage of RAFT polymerization is the ability to synthesize block copolymers by sequential monomer addition. The living nature of the polymer chains, which retain the thiocarbonylthio end-group, allows them to act as macro-RAFT agents for the polymerization of a second monomer.[7]

The logical relationship for synthesizing a diblock copolymer is illustrated below:

Caption: Logical flow for diblock copolymer synthesis via RAFT.